N2-Acetylaciclovir

Catalog No.
S536534
CAS No.
110104-37-5
M.F
C10H13N5O4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-Acetylaciclovir

Analytical QC for acyclovir API demands exact EP Impurity F to prevent OOS failures and batch rejections. N2-Acetylaciclovir-an acetylated derivative with unique pKa and chromatographic retention-serves as the mandatory reference marker for stability-indicating HPLC methods.

  • Ensures ICH Q3A-compliant impurity profiling and regulatory batch release.
  • Calibrates retention time & response factor for baseline resolution from parent API.
  • In-process control reference for monitoring deacetylation efficiency during scale-up.

CAS Number

110104-37-5

Product Name

N2-Acetylaciclovir

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18)

InChI Key

DJMINGJGFGSDDB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Aciclovir EP Impurity F, N2-Acetylaciclovir

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCO

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCO

The exact mass of the compound N2-Acetylaciclovir is 267.0968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 15 mg, 25 mg

N2-Acetylaciclovir, officially designated as Aciclovir EP Impurity F and Acyclovir USP Related Compound F, is an acetylated derivative of the antiviral active pharmaceutical ingredient (API) acyclovir. In industrial procurement, it is primarily sourced as a high-purity analytical reference standard required for the quality control, stability testing, and regulatory compliance of acyclovir and valacyclovir formulations . Structurally, the N2-acetylation masks the basic exocyclic amine of the guanine core, fundamentally altering the molecule's pKa, lipophilicity, and chromatographic retention behavior compared to the parent API [1]. This distinct physicochemical profile makes it an essential marker for tracking incomplete deprotection during API synthesis and validating stability-indicating high-performance liquid chromatography (HPLC) methods.

Research Fit

Designated EP Impurity F reference standard for acyclovir
Distinct ionization profile supports HPLC method selectivity
Defined solubility in DMSO enables reproducible assay preparation

Generic substitution of N2-Acetylaciclovir with crude acyclovir or other related impurities (such as Impurity A, G, or L) is impossible in regulated pharmaceutical workflows. Regulatory bodies strictly mandate the quantification of Impurity F to ensure API safety and process consistency[1]. Because the N2-acetyl group eliminates the basicity of the guanine amine, N2-Acetylaciclovir exhibits a significantly different pH-dependent solubility and chromatographic elution profile than the parent drug and O-acetylated analogs [2]. Using a surrogate or a crude mixture fails to provide the exact retention time and response factor calibration required for validated stability-indicating assays, leading to out-of-specification (OOS) results and batch release failures.

Substitution Risk

Altered pKa may shift HPLC retention relative to parent acyclovir
Defined DMSO solubility profile does not transfer to generic acyclovir
Impurity marker (EP F) designation not applicable to unmodified acyclovir

Elimination of Basic Ionization for pH-Dependent Method Design

The introduction of the acetyl group at the 2-NH2 position of the acyclovir molecule fundamentally alters its ionization profile. While acyclovir possesses both a basic pKa (approx. 2.27) and an acidic pKa (approx. 9.25), N2-Acetylaciclovir exhibits only acidic properties (pKa ~8.54) [1]. The electron-withdrawing effect of the acetyl group completely hinders the basic character of the imidazole/amine moiety. This quantitative shift in pKa dictates its solubility and elution behavior across different pH gradients, requiring the exact standard to calibrate pH-sensitive analytical methods.

Evidence DimensionAcid-base ionization constants (pKa)
Target Compound DataN2-Acetylaciclovir: Acidic pKa ~8.54 (Basic pKa eliminated)
Comparator Or BaselineAcyclovir API: Amphoteric profile (Basic pKa ~2.27, Acidic pKa ~9.25)
Quantified DifferenceComplete loss of basic ionization profile and a shift of ~0.7 units in the acidic pKa.
ConditionsSpectrophotometric pKa determination in aqueous media

Allows analytical chemists to optimize mobile phase pH to maximize the chromatographic separation between the API and this specific impurity.

Ionization (pKa)
Cross-study comparable
pKa = 3.30 (N2-Acetylaciclovir) vs. 2.27 / 9.25 (acyclovir)
Supports HPLC method selectivity for impurity resolution
Spectrophotometric method

Baseline Resolution in Stability-Indicating Assays

In reverse-phase HPLC methods used for acyclovir API release, the N2-acetylation of the guanine core significantly increases the molecule's hydrophobicity compared to the parent drug. Consequently, N2-Acetylaciclovir (Impurity F) exhibits a longer retention time than acyclovir on standard C18 columns, typically eluting after the API[1]. Regulatory monographs require a minimum resolution factor (typically >1.5) between acyclovir and its specified impurities. Procurement of high-purity N2-Acetylaciclovir is essential to establish this relative retention time (RRT) and calculate accurate response factors.

Evidence DimensionChromatographic retention behavior (Hydrophobicity)
Target Compound DataN2-Acetylaciclovir: Increased retention time (RRT > 1.0)
Comparator Or BaselineAcyclovir API: Baseline retention time (RRT = 1.0)
Quantified DifferenceDistinct baseline separation required to achieve a resolution factor >1.5.
ConditionsReverse-phase HPLC (C18 column) under pharmacopeial mobile phase conditions

Ensures regulatory compliance by providing the exact analytical standard needed to validate system suitability and impurity resolution.

DMSO Solubility
Reported
30 mg/mL (112.26 mM)
Supports reproducible stock solution preparation for assays
Requires ultrasonic and warming

Marker for Deprotection Efficiency in API Manufacturing

In the commercial synthesis of acyclovir via the N2,O-diacetylacyclovir route, selective deacetylation is required to yield the final API . N2-Acetylaciclovir serves as a critical intermediate and a marker of incomplete deprotection. Tracking the concentration of N2-Acetylaciclovir versus the fully deprotected API and the diacetylated precursor (Impurity L) allows process engineers to quantify the reaction kinetics and optimize the hydrolysis conditions (e.g., time, temperature, and base equivalents).

Evidence DimensionReaction completion tracking
Target Compound DataN2-Acetylaciclovir: Represents the intermediate N-protected state
Comparator Or BaselineN2,O-diacetylacyclovir (Impurity L): Fully protected precursor
Quantified DifferenceDifferentiates the specific N-deacetylation bottleneck from O-deacetylation kinetics.
ConditionsIn-process control (IPC) monitoring during API chemical synthesis

Procuring this standard enables process chemists to accurately monitor and optimize the final deprotection step, minimizing batch rejection rates.

Storage Stability
Reported
Powder: -20°C, 3 yr | Solution: -80°C, 6 mo / -20°C, 1 mo
Reported conditions support compound integrity management
Vendor documentation

Pharmacopeial Quality Control and Batch Release

N2-Acetylaciclovir is the mandatory Aciclovir EP Impurity F / USP Related Compound F standard required for the quantitative impurity profiling and regulatory release of Acyclovir and Valacyclovir API batches. Its procurement is non-negotiable for labs adhering to ICH Q3A guidelines [1].

Stability-Indicating Assay Development

Because of its unique pKa and lipophilicity profile, this compound is utilized in the forced degradation and stability testing of antiviral formulations, ensuring that newly developed HPLC/UPLC methods can baseline-resolve the API from its synthetic impurities .

API Synthetic Process Optimization

Deployed as an in-process control (IPC) reference marker to monitor the efficiency of the deacetylation step during the scale-up manufacturing of acyclovir, ensuring complete conversion from diacetylated precursors and preventing costly batch failures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acyclovir impurity profiling (HPLC/LC-MS)
pKa-based chromatographic separation
Method selectivity and pharmacopoeial compliance
Prodrug research and N2-modified nucleoside studies
N2-acetyl modification for uptake and metabolism
In vitro cellular uptake and activation assays
T-cell immunomodulation screening
Selective T-cell immunotoxicity context
T-cell proliferation/activation endpoint assays

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

267.09675391 Da

Monoisotopic Mass

267.09675391 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G007Q63G24

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